molecular formula C17H20ClN3O3S B2368520 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine CAS No. 2034400-23-0

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine

Cat. No.: B2368520
CAS No.: 2034400-23-0
M. Wt: 381.88
InChI Key: MYQUTIULLXMVHO-UHFFFAOYSA-N
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Description

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with a piperidine ring and a chlorophenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-chlorobenzenesulfonyl chloride with piperidine under basic conditions to form 1-((4-chlorophenyl)sulfonyl)piperidine.

    Pyrimidine Core Construction: The pyrimidine core is constructed by reacting 2,6-dimethylpyrimidine with an appropriate halogenating agent to introduce reactive sites for further substitution.

    Coupling Reaction: The final step involves coupling the piperidine intermediate with the halogenated pyrimidine under suitable conditions, such as using a base and a solvent like dimethylformamide (DMF), to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and pyrimidine moieties, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium tert-butoxide.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • **1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)methanol
  • **4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives

Uniqueness

4-((1-((4-Chlorophenyl)sulfonyl)piperidin-3-yl)oxy)-2,6-dimethylpyrimidine stands out due to its unique combination of a pyrimidine core with a piperidine ring and a chlorophenyl sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[1-(4-chlorophenyl)sulfonylpiperidin-3-yl]oxy-2,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3S/c1-12-10-17(20-13(2)19-12)24-15-4-3-9-21(11-15)25(22,23)16-7-5-14(18)6-8-16/h5-8,10,15H,3-4,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQUTIULLXMVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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